molecular formula C25H35NO5 B1676125 Mebeverine CAS No. 3625-06-7

Mebeverine

Numéro de catalogue B1676125
Numéro CAS: 3625-06-7
Poids moléculaire: 429.5 g/mol
Clé InChI: VYVKHNNGDFVQGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mebeverine is an antispasmodic that may be used to relieve stomach cramps and spasms associated with conditions such as irritable bowel syndrome . It is also known as mebeverine hydrochloride and works by relaxing certain muscles in your gut .


Synthesis Analysis

Mebeverine is synthesized and evaluated for its biological activity. In silico analysis is performed to predict the pharmacodynamic profile of the compounds. The compounds are also evaluated for their in vitro antimicrobial and cytotoxic activity .


Molecular Structure Analysis

The molecular formula of Mebeverine is C25H35NO5. It has an average mass of 429.549 Da and a monoisotopic mass of 429.251526 Da . The structure of the compounds is established using mass spectra of the first and second order .


Chemical Reactions Analysis

There are various spectrophotometric, electrochemical, and chromatographic procedures adopted for identifying Mebeverine in pharmaceutical production and biological fluids .


Physical And Chemical Properties Analysis

Mebeverine has a molecular weight of 429.5 g/mol . It is freely soluble in water and ethanol (96%), while practically insoluble in diethyl ether .

Applications De Recherche Scientifique

Specific Scientific Field

Gastroenterology

Summary of the Application

Mebeverine is an antispasmodic agent used for the symptomatic treatment of abdominal pain caused by intestinal smooth muscle spasms and intestinal functional disorders in the course of IBS .

Methods of Application or Experimental Procedures

Major electronic medical databases, including PubMed, EMBASE, and Cochrane, were systematically searched from January 1965 to January 2021 . The studies included in the systematic review ranged from randomized trials to observational retrospective studies .

Results or Outcomes

Twenty-two studies met the inclusion criteria. Six studies reported a significant decrease in abdominal pain after mebeverine treatment (p-values ranging from <0.05 to <0.001). Some of the included studies also showed significant improvements in abnormal bowel habits, abdominal distension, as well as stool frequency and consistency . Adverse events were rare and associated mainly with IBS symptoms .

Application in Post-cholecystectomy Gastrointestinal Spasms

Specific Scientific Field

Gastroenterology

Summary of the Application

Mebeverine has been investigated for the treatment of post-cholecystectomy gastrointestinal spasms .

Methods of Application or Experimental Procedures

A prospective, multicenter, non-comparative, observational program was designed to assess the effectiveness of a 2-6 weeks treatment with Mebeverine 200mg twice a day (BID) and changes in quality of life in patients with post-cholecystectomy gastrointestinal spasms .

Results or Outcomes

The results of the study demonstrate that Mebeverine therapy leads to an effective elimination of clinical symptoms associated with post-cholecystectomy GI-spasm disorders, like abdominal pain, symptoms of dyspepsia, and stool disorders . A more marked change in values was observed during prolonged (up to 6 weeks) therapy .

Application in Functional Dyspepsia

Specific Scientific Field

Gastroenterology

Summary of the Application

Functional dyspepsia (FD) is a prevalent gastrointestinal disorder of the gastroduodenal region that presents with upper abdominal symptoms unexplained by the presence of organic disease . Mebeverine has been studied as a prokinetic agent for the treatment of FD .

Methods of Application or Experimental Procedures

Systematic reviews and network meta-analyses were conducted on major electronic medical databases, including PubMed, EMBASE, Cochrane Library, and Web of Science . The studies included randomized controlled trials investigating the use of prokinetics in adult FD patients .

Application in Diverticular Disease

Specific Scientific Field

Gastroenterology

Summary of the Application

Diverticular disease is a common condition characterized by the formation of bulges or sacs (diverticula) in the wall of the colon . Mebeverine has been used to help manage the symptoms of diverticular disease, particularly abdominal cramping .

Methods of Application or Experimental Procedures

The management of diverticular disease often involves a combination of dietary modifications, lifestyle changes, and pharmacological treatments such as analgesics, aminosalicylates, antibiotics, and antispasmodics like Mebeverine .

Results or Outcomes

Patients with diverticular disease often report a reduction in symptoms such as abdominal cramping when treated with Mebeverine .

Application in Non-ulcer Dyspepsia

Specific Scientific Field

Gastroenterology

Summary of the Application

Non-ulcer dyspepsia can cause a variety of symptoms, including abdominal pain, bloating, nausea, and vomiting . Many patients with non-ulcer dyspepsia have multiple somatic complaints, as well as symptoms of anxiety and depression . Mebeverine has been studied as a prokinetic agent for the treatment of non-ulcer dyspepsia .

Methods of Application or Experimental Procedures

Systematic reviews and network meta-analyses were conducted on major electronic medical databases, including PubMed, EMBASE, Cochrane Library, and Web of Science . The studies included randomized controlled trials investigating the use of prokinetics in adult non-ulcer dyspepsia patients .

Application in Chronic Abdominal Pain

Specific Scientific Field

Gastroenterology

Summary of the Application

Chronic abdominal pain is a common gastrointestinal (GI) symptom that characterizes many functional GI disorders/ disorders of gut-brain interaction, including irritable bowel syndrome, functional dyspepsia, and centrally mediated abdominal pain syndrome . The symptoms of abdominal pain in these highly prevalent disorders are often treated with antispasmodic agents like Mebeverine .

Methods of Application or Experimental Procedures

The management of chronic abdominal pain often involves a combination of dietary modifications, lifestyle changes, and pharmacological treatments such as analgesics, aminosalicylates, antibiotics, and antispasmodics like Mebeverine .

Results or Outcomes

Patients with chronic abdominal pain often report a reduction in symptoms such as abdominal cramping when treated with Mebeverine .

Safety And Hazards

Mebeverine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO5/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5/h9-14,18-19H,6-8,15-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVKHNNGDFVQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2753-45-9 (hydrochloride)
Record name Mebeverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6023238
Record name Mebeverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mebeverine

CAS RN

3625-06-7
Record name (±)-Mebeverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3625-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mebeverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mebeverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12554
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mebeverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mebeverine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.756
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEBEVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F80CC3NNV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mebeverine
Reactant of Route 2
Reactant of Route 2
Mebeverine
Reactant of Route 3
Reactant of Route 3
Mebeverine
Reactant of Route 4
Reactant of Route 4
Mebeverine
Reactant of Route 5
Reactant of Route 5
Mebeverine
Reactant of Route 6
Reactant of Route 6
Mebeverine

Citations

For This Compound
4,630
Citations
M Darvish-Damavandi, S Nikfar… - World Journal of …, 2010 - ncbi.nlm.nih.gov
… -controlled clinical trials of mebeverine, using search terms such as mebeverine, clinical trials, … that compared mebeverine with placebo and two that compared mebeverine tablets with …
Number of citations: 133 www.ncbi.nlm.nih.gov
J Daniluk, E Malecka-Wojciesko… - Journal of clinical …, 2022 - mdpi.com
… mebeverine treatment (p-values ranging from <0.05 to <0.001). Only three studies showed no improvement after mebeverine … Conclusions: Mebeverine is an effective treatment option in …
Number of citations: 18 www.mdpi.com
PR Evans, YT BAK, JE Kellow - Alimentary pharmacology & …, 1996 - Wiley Online Library
… are available evaluating the effects of mebeverine on motor activity in this region of … mebeverine.) Based on these limited in vitro and in vivo data, we hypothesized that oral mebeverine …
Number of citations: 75 onlinelibrary.wiley.com
W Inauen, F Halter - Drug Investigation, 1994 - Springer
… recently developed mebeverine slow release 200mg, a microgranule formulation with a pH- and timedependent slow release mechanism, with the 13Smg mebeverine tablet in irritable …
Number of citations: 30 link.springer.com
M Van Outryve, S Mayeur, MA Meeus… - Journal of clinical …, 1995 - Wiley Online Library
… The results of the present study indicate that the mebeverine SR capsule provides equivalent efficacy and tolerance to mebeverine plain in the treatment of irritable bowel syndrome (IBS…
Number of citations: 39 onlinelibrary.wiley.com
JS Gilbody, CP Fletcher, IW Hughes… - International journal of …, 2000 - Wiley Online Library
… therapeutic equivalence of mebeverine hydrochloride 200 mg bid … , Mebeverine hydrochloride 200 mg bid (Colofac ® MR) was shown to be therapeutically equivalent to mebeverine …
Number of citations: 36 onlinelibrary.wiley.com
Holtmann, Rodrigo, Ehsanullah… - Alimentary …, 1999 - Wiley Online Library
… : There were significantly more responders in the alosetron group compared with mebeverine at months 2 and 3 (P < 0.01). Compared with mebeverine, the alosetron group …
Number of citations: 162 onlinelibrary.wiley.com
A Stockis, PJM Guelen, D De Vos - Journal of pharmaceutical and …, 2002 - Elsevier
… Mebeverine, mebeverine alcohol and mebeverine acid were determined by HPLC, … grade mebeverine hydrochloride was obtained from Pharmachemie BV Mebeverine alcohol …
Number of citations: 28 www.sciencedirect.com
RR Rai, S Nijhawan - … of Gastroenterology: Official Journal of the …, 2021 - ncbi.nlm.nih.gov
Background: Drotaverine and Mebeverine are used for alleviating the pain of IBS, but the evidence for their efficacy is scarce. In this randomised control study, we evaluated and …
Number of citations: 15 www.ncbi.nlm.nih.gov
KJ Lee, NY Kim, JK Kwon, KC Huh… - …, 2011 - Wiley Online Library
… Mebeverine is an antispasmodic agent that has … and mebeverine in female non-constipated IBS patients has demonstrated that alosetron is significantly more effective than mebeverine …
Number of citations: 79 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.